![molecular formula C9H14BrNO B13195386 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13195386.png)
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is an organic compound with the molecular formula C₉H₁₄BrNO It is a brominated derivative of ethanone, featuring a unique octahydrocyclopenta[b]pyrrol ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the ethanone moiety to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Produces substituted derivatives depending on the nucleophile used.
Reduction: Yields the corresponding alcohol.
Oxidation: Results in the formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is not fully understood. it is believed to interact with biological molecules through its bromine atom and ethanone moiety. The compound may form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(pyridin-3-yl)ethan-1-one
- 2-Bromo-1-(furan-2-yl)ethan-1-one
- 2-Bromo-1-(thiophen-2-yl)ethan-1-one
Uniqueness
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is unique due to its octahydrocyclopenta[b]pyrrol ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated ethanone derivatives, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H14BrNO |
|---|---|
Peso molecular |
232.12 g/mol |
Nombre IUPAC |
1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-2-bromoethanone |
InChI |
InChI=1S/C9H14BrNO/c10-6-9(12)11-5-4-7-2-1-3-8(7)11/h7-8H,1-6H2 |
Clave InChI |
GIKCWEFBULTSDY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCN(C2C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



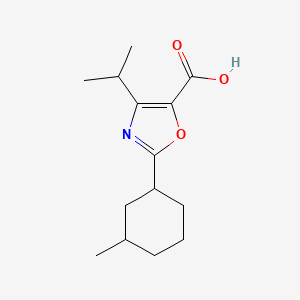
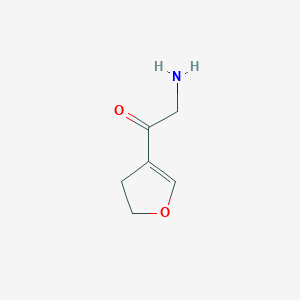
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide](/img/structure/B13195317.png)

![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
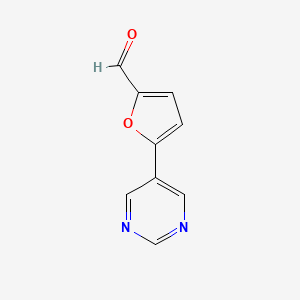
![3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL](/img/structure/B13195355.png)
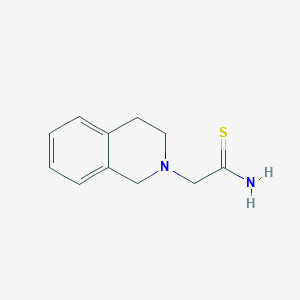
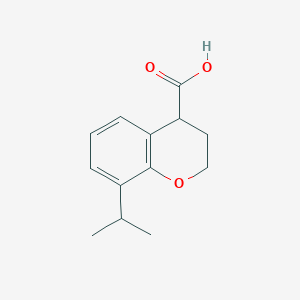
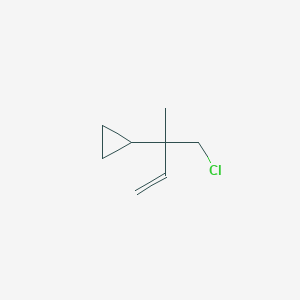
![4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13195380.png)
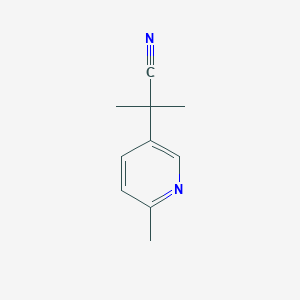
![2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195390.png)
